molecular formula C11H6Cl2O3 B061777 5-(2,5-Dichlorophenyl)-2-furoic acid CAS No. 186830-98-8

5-(2,5-Dichlorophenyl)-2-furoic acid

Cat. No. B061777
M. Wt: 257.07 g/mol
InChI Key: ATAZLMGGQQLRBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-substituted-2,5-dihydro-2-furoic acids, including 5-(2,5-Dichlorophenyl)-2-furoic acid, involves a process of reduction under controlled conditions followed by esterification. For instance, 5-alkyl- and 5-aryl-2-furoic acids have been synthesized under Birch conditions, yielding diastereoisomers with notable spectroscopic properties (Masamune, Ono, & Matsue, 1975).

Molecular Structure Analysis

The molecular structure of compounds like 5-(2,5-Dichlorophenyl)-2-furoic acid is complex. For example, in a study on a similar compound, 5-(3-chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide, the structure was investigated using techniques like X-ray crystallography, NMR, MS, and IR (Dong, Wang, & Jin, 2005).

Chemical Reactions and Properties

5-(2,5-Dichlorophenyl)-2-furoic acid can participate in various chemical reactions. For example, its derivatives are known to undergo reactions like phase transfer catalysis, yielding esters with high yield (Li & Wang, 2002).

Physical Properties Analysis

The physical properties of 5-(2,5-Dichlorophenyl)-2-furoic acid derivatives can be deduced from studies on similar compounds. For example, 5-(tetradecyloxy)-2-furancarboxylic acid, a compound with a similar furan structure, has been studied for its hypolipidemic properties, indicating its unique physical characteristics (Parker, Kariya, Grisar, & Petrow, 1977).

Chemical Properties Analysis

The chemical properties of 5-(2,5-Dichlorophenyl)-2-furoic acid can be understood through the lens of its derivatives and similar compounds. Studies on the oxidation of hydroxymethylfurfural to furan-2,5-dicarboxylic acid, for instance, provide insights into the reactivity and potential chemical applications of these compounds (Dutta, Wu, & Mascal, 2015).

Scientific Research Applications

  • Hydrazones and Their Metal Complexes

    • Field : Pharmaceutical Sciences
    • Application : Hydrazones and their metal complexes are beneficial in different fields for their essential role in the development of a range of stable complexes in the coordination chemistry . They are useful for the detection of some organic components from pharmaceutical formulations .
    • Methods : These metallic compounds act as a catalyst for conducting various chemical reactions and help in making different chemical complexes .
    • Results : These complexes are effective against bacteria, fungi, and many other microbes . Hydrazones possess numerous medicinal properties, including antimicrobial, anti-cancer, antidepressant, anti-tubercular, anti-viral, etc .
  • N-(2,5-Dichloro-phen-yl)succinamic Acid

    • Field : Crystallography
    • Application : This compound is used in the study of the effects of substituents on the structures and other aspects of N-(ar­yl)-amides .
    • Methods : The compound is synthesized and its crystal structure is analyzed .
    • Results : In the crystal, inter­molecular O—H O and N—H O hydrogen bonds pack the mol­ecules into two types of chains along the a and b axes, respectively, leading to an overall sheet structure .
  • 2,5-Dichlorophenylboronic Acid

    • Field : Chemistry
    • Application : This compound is used in the synthesis of various chemical structures .
    • Methods : The compound is synthesized and its structure is analyzed .
    • Results : The compound has been used in the development of various chemical structures .
  • N-(2,5-Dichlorophenyl)succinamic Acid

    • Field : Chemistry
    • Application : This compound is used in the study of the effects of substituents on the structures and other aspects of N-(ar­yl)-amides .
    • Methods : The compound is synthesized and its structure is analyzed .
    • Results : The compound has been used in the development of various chemical structures .
  • 2,4-Dichlorophenylboronic Acid

    • Field : Pharmaceutical Sciences
    • Application : This compound is used in Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol . It is also used in the synthesis of biologically active molecules including N-hydroxyindole-2-carboxylates for use as lactate dehydrogenase inhibitors .
    • Methods : The compound is synthesized and its structure is analyzed .
    • Results : The compound has been used in the development of various chemical structures .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. A safety data sheet for a similar compound, “5-(2,4-Dichlorophenyl)furfural”, suggests that it should be handled with care to avoid dust formation and inhalation1.


Future Directions

Without specific information on “5-(2,5-Dichlorophenyl)-2-furoic acid”, it’s difficult to predict future directions for research or applications of this compound.


Please note that this information is based on the limited data available and may not fully cover “5-(2,5-Dichlorophenyl)-2-furoic acid”. For a comprehensive analysis, more specific and detailed information would be needed.


properties

IUPAC Name

5-(2,5-dichlorophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2O3/c12-6-1-2-8(13)7(5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAZLMGGQQLRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352981
Record name 5-(2,5-DICHLOROPHENYL)-2-FUROIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dichlorophenyl)-2-furoic acid

CAS RN

186830-98-8
Record name 5-(2,5-DICHLOROPHENYL)-2-FUROIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2,5-dichlorophenyl)furan-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TR Helgren, P Wangtrakuldee… - Current topics in …, 2016 - ingentaconnect.com
Methionine aminopeptidases (MetAPs) are metalloenzymes that cleave the N-terminal methionine from newly synthesized peptides and proteins. These MetAP enzymes are present in …
Number of citations: 29 www.ingentaconnect.com
TR Helgren - 2016 - huskiecommons.lib.niu.edu
This dissertation explores the inhibition of prominent enzymatic pathways important for both medicinal and agricultural applications. The research involved three distinct projects: First, …
Number of citations: 1 huskiecommons.lib.niu.edu

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